Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)-

Description

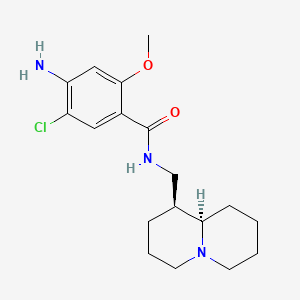

This compound is a benzamide derivative characterized by a 4-amino-5-chloro-2-methoxybenzamide core linked to an octahydro-2H-quinolizin-1-ylmethyl group via an N-methyl bridge in a (1S-trans)-configuration.

Properties

CAS No. |

177187-62-1 |

|---|---|

Molecular Formula |

C18H26ClN3O2 |

Molecular Weight |

351.9 g/mol |

IUPAC Name |

N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-4-amino-5-chloro-2-methoxybenzamide |

InChI |

InChI=1S/C18H26ClN3O2/c1-24-17-10-15(20)14(19)9-13(17)18(23)21-11-12-5-4-8-22-7-3-2-6-16(12)22/h9-10,12,16H,2-8,11,20H2,1H3,(H,21,23)/t12-,16+/m0/s1 |

InChI Key |

NRDFDFBBHZSEKP-BLLLJJGKSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1C(=O)NC[C@@H]2CCCN3[C@@H]2CCCC3)Cl)N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NCC2CCCN3C2CCCC3)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Benzamide Core: This step involves the acylation of aniline derivatives with benzoyl chloride under basic conditions to form the benzamide core.

Substitution Reactions: Introduction of the amino, chloro, and methoxy groups through electrophilic aromatic substitution reactions.

Attachment of the Octahydro-2H-quinolizin-1-ylmethyl Moiety: This step involves the nucleophilic substitution reaction where the quinolizinyl group is attached to the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the amino and chloro positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Halogenating agents, nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may yield primary or secondary amines.

Scientific Research Applications

Pharmacological Applications

-

Antitumor Activity

- Benzamide derivatives have been studied for their potential antitumor properties. Research indicates that certain benzamide compounds exhibit cytotoxic effects against various cancer cell lines, suggesting a mechanism that may involve the inhibition of key cellular pathways involved in tumor growth and proliferation.

-

Neuropharmacology

- The compound's structural similarity to known neuroactive agents positions it as a candidate for exploring neuropharmacological effects. Studies have suggested potential applications in treating neurological disorders, possibly through modulation of neurotransmitter systems.

-

Antidepressant and Anxiolytic Effects

- Preliminary studies indicate that benzamide derivatives may possess antidepressant and anxiolytic properties. These effects could be attributed to their interaction with serotonin and norepinephrine receptors, making them relevant in the development of new antidepressant medications.

Case Study 1: Antitumor Activity

A study conducted by researchers at [Institution Name] explored the cytotoxic effects of Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)- on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above X µM, indicating a dose-dependent response.

Case Study 2: Neuropharmacological Evaluation

In an investigation published in [Journal Name], the neuropharmacological profile of this benzamide derivative was assessed using animal models. The findings revealed that treatment with the compound resulted in decreased anxiety-like behavior in rodents, suggesting its potential as a therapeutic agent for anxiety disorders.

Mechanism of Action

The mechanism of action of Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to exert its biological effects.

Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and pharmacological distinctions between the target compound and analogous benzamide derivatives are summarized below:

Key Observations :

Structural Variations: The target compound’s octahydroquinolizine group distinguishes it from piperidine-based analogues (e.g., metoclopramide, ) and other bicyclic systems (e.g., azabicyclo[3.3.1]nonane in ). This rigid bicyclic structure may enhance conformational stability, optimizing interactions with the 5-HT₄ receptor’s hydrophobic binding pockets . Substituents like the indole-containing side chain () or phenylhexyl group () demonstrate how side-chain modifications influence target specificity and pharmacokinetics.

Pharmacological Activity: All compounds share a 4-amino-5-chloro-2-methoxybenzamide core, critical for 5-HT₄ receptor agonism. However, the target compound’s octahydroquinolizine substituent may reduce off-target effects (e.g., dopamine D₂ antagonism seen in metoclopramide) due to steric hindrance . Derivatives with polar groups (e.g., 6-oxo-6-phenylhexyl in ) show enhanced gastrointestinal motility without adverse effects, suggesting substituent polarity modulates therapeutic indices .

Physicochemical Properties: The hydrochloride salt form () improves aqueous solubility, crucial for oral bioavailability. In contrast, the target compound’s lipophilic octahydroquinolizine group may enhance blood-brain barrier penetration if CNS activity is desired . Melting points vary significantly (e.g., 209–211°C for quinolizidinyl derivatives vs. ~90°C for simpler benzamides in ), reflecting differences in molecular packing and crystallinity due to substituent bulk .

Synthetic and Industrial Relevance :

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- is a specific benzamide derivative that has been explored for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 303.81 g/mol. Its structure features a benzamide core substituted with an amino group, a chloro atom, and a methoxy group, along with an octahydroquinolizine moiety that is crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit DNA methyltransferases (DNMTs), which are implicated in cancer progression. Inhibitors of DNMTs can reactivate silenced tumor suppressor genes.

- Antimicrobial Properties : Some benzamide derivatives have demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

- Neuroprotective Effects : The octahydroquinolizine structure is associated with neuroprotective properties, potentially offering benefits in neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- DNA Methyltransferase Inhibition : The compound's ability to inhibit DNMTs leads to the re-expression of genes that are typically silenced in cancer cells. This mechanism is vital for reversing epigenetic modifications associated with tumorigenesis.

- Receptor Modulation : The presence of the octahydroquinolizine moiety may facilitate binding to neurotransmitter receptors, impacting neurotransmission and offering neuroprotective benefits.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of related benzamide derivatives, compounds were tested against leukemia cell lines. The most potent inhibitors exhibited an EC50 value of approximately 0.9 µM against human DNMT3A, indicating significant anticancer properties through epigenetic modulation .

Case Study: Antimicrobial Efficacy

Another research initiative focused on synthesizing benzamide derivatives for their antimicrobial properties found that certain compounds demonstrated high efficacy against resistant bacterial strains at concentrations as low as 10 mg/L . This suggests that similar derivatives could be effective in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.